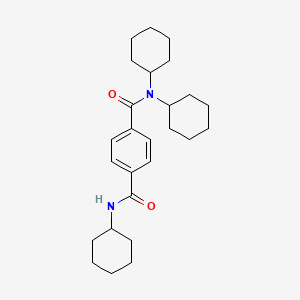

N,N,N'-tricyclohexylterephthalamide

Description

N,N,N'-Tricyclohexylterephthalamide is a terephthalamide derivative characterized by a central terephthalic acid backbone substituted with three cyclohexyl groups. Terephthalamides are widely used in polymer chemistry, often serving as monomers or intermediates due to their thermal stability and ability to form hydrogen bonds . The cyclohexyl substituents likely enhance hydrophobicity and steric bulk, influencing solubility and reactivity. Such compounds are synthesized via nucleophilic substitution or condensation reactions, with yields dependent on steric hindrance and reaction conditions .

Properties

IUPAC Name |

1-N,4-N,4-N-tricyclohexylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O2/c29-25(27-22-10-4-1-5-11-22)20-16-18-21(19-17-20)26(30)28(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h16-19,22-24H,1-15H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIBNWWWGFJFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Terephthalamide Derivatives

- N,N'-Bis(2-hydroxyethyl)terephthalamide (): This compound replaces cyclohexyl groups with hydrophilic hydroxyethyl substituents. The hydroxyethyl groups improve solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic cyclohexyl groups in N,N,N'-tricyclohexylterephthalamide. This makes it suitable for biomedical applications, such as drug delivery systems, where solubility is critical .

- Such compounds are used as monomers for polyimides, suggesting that this compound could serve a similar role in high-performance polymers .

Cyclohexyl-Substituted Amines and Amides

N-Methyldicyclohexylamine ():

This amine features two cyclohexyl groups and a methyl substituent. Its low solubility in polar solvents and moderate thermal stability highlight the impact of cyclohexyl groups on hydrophobicity. Such compounds are used in corrosion inhibition, implying that this compound’s cyclohexyl groups may also confer chemical resistance .N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide ():

A hydroxamic acid derivative with a cyclohexyl group, this compound exhibits antioxidant activity. The cyclohexyl moiety may stabilize the molecule against oxidative degradation, suggesting that this compound could similarly resist thermal or chemical breakdown .

Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Solubility in Polar Solvents | Thermal Stability | Key Applications |

|---|---|---|---|---|---|---|

| This compound* | C₂₄H₃₄N₂O₂ | Three cyclohexyl | ~382.5 | Low | High | Polymer synthesis |

| N,N'-Bis(2-hydroxyethyl)terephthalamide | C₁₂H₁₆N₂O₄ | Two hydroxyethyl | 252.3 | High | Moderate | Drug delivery systems |

| N-Methyldicyclohexylamine | C₁₃H₂₅N | Methyl, two cyclohexyl | 195.3 | Insoluble | Moderate | Corrosion inhibition |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | Chloro, phenyl | 265.7 | Low | High | Polyimide monomers |

*Inferred data based on structural analogs.

Key Observations:

Solubility : Cyclohexyl groups drastically reduce solubility in polar solvents compared to hydroxyethyl substituents .

Thermal Stability : Aromatic and rigid cyclohexyl groups enhance thermal stability, as seen in 3-chloro-N-phenyl-phthalimide and inferred for this compound .

Synthetic Challenges : Bulky substituents (e.g., cyclohexyl) may lower reaction yields due to steric hindrance, though optimized routes for similar compounds achieve 78–82% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.